synthesis of 2-Amino-5-ethylphenol hydrochloride from 2-amino-5-ethylphenol
synthesis of 2-Amino-5-ethylphenol hydrochloride from 2-amino-5-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-Amino-5-ethylphenol hydrochloride from its free base, 2-amino-5-ethylphenol. The information presented herein is intended for a technical audience and details the chemical transformation, experimental protocols, and physical and chemical properties of the resulting salt.
Introduction
2-Amino-5-ethylphenol is a substituted aromatic amine and phenol derivative. Its conversion to the hydrochloride salt is a common practice in chemical and pharmaceutical development. The formation of a hydrochloride salt can enhance the compound's stability, and aqueous solubility, and facilitate its handling and formulation.[1] The synthesis is a straightforward acid-base reaction where the amino group of 2-amino-5-ethylphenol is protonated by hydrochloric acid.
Reaction Scheme
The chemical transformation involves the reaction of 2-amino-5-ethylphenol with hydrochloric acid (HCl) to yield 2-Amino-5-ethylphenol hydrochloride.
Chemical Equation:
C₈H₁₁NO + HCl → C₈H₁₂ClNO
(2-amino-5-ethylphenol + Hydrochloric acid → 2-Amino-5-ethylphenol hydrochloride)
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented in the tables below.
Table 1: Properties of 2-Amino-5-ethylphenol (Starting Material)
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Data not available |
| Solubility | Data not available |
Table 2: Properties of 2-Amino-5-ethylphenol Hydrochloride (Product)
| Property | Value |
| Molecular Formula | C₈H₁₂ClNO |
| Molecular Weight | 173.64 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | >163°C (decomposes) |
| Solubility | Soluble in water and ethanol |
| Purity (Typical) | ≥98% (by HPLC) |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-Amino-5-ethylphenol hydrochloride. This procedure is based on general principles of hydrochloride salt formation for aromatic amines.
Materials:
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2-amino-5-ethylphenol
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Concentrated Hydrochloric Acid (HCl, 37%)
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Isopropanol (IPA)
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Diethyl ether
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Deionized water
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pH paper or pH meter
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Stir plate and magnetic stir bar
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Round bottom flask
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Dropping funnel
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Büchner funnel and filter paper
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Vacuum flask
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Drying oven or vacuum desiccator
Procedure:
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Dissolution: In a round bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-amino-5-ethylphenol in a suitable volume of isopropanol (e.g., 5-10 mL per gram of starting material). Stir the mixture at room temperature until the solid is completely dissolved.
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Acidification: While stirring, slowly add a slight molar excess (approximately 1.05 to 1.1 equivalents) of concentrated hydrochloric acid dropwise to the solution using a dropping funnel. A precipitate is expected to form during the addition. The reaction is an exothermic acid-base neutralization.
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Crystallization/Precipitation: After the addition of HCl is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete salt formation. If crystallization is slow, the mixture can be cooled in an ice bath to promote precipitation. To further induce precipitation, an anti-solvent such as diethyl ether can be slowly added until the product crashes out of the solution.
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Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a wash with diethyl ether to remove any residual impurities and to aid in drying.
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Drying: Dry the purified 2-Amino-5-ethylphenol hydrochloride in a vacuum oven or a desiccator at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Yield:
While a specific yield for this reaction is not widely published, similar acid-base salt formations typically proceed in high yield, often exceeding 90-95%, assuming efficient precipitation and isolation.
Characterization and Quality Control
The identity and purity of the synthesized 2-Amino-5-ethylphenol hydrochloride should be confirmed using standard analytical techniques.
Table 3: Analytical Methods for Product Characterization
| Analytical Technique | Purpose | Expected Result |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | ≥98% |
| Melting Point Analysis | Identification and purity check | Sharp melting point, consistent with reference values (>163°C with decomposition) |
| Infrared (IR) Spectroscopy | Functional group confirmation | Appearance of a broad N-H stretch from the ammonium salt, and shifts in aromatic region peaks. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Chemical shifts and integration consistent with the protonated structure. |
Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of 2-Amino-5-ethylphenol hydrochloride.
Caption: Workflow for the synthesis of 2-Amino-5-ethylphenol hydrochloride.
Safety Considerations
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2-amino-5-ethylphenol: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Concentrated Hydrochloric Acid: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and a face shield.
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Isopropanol and Diethyl Ether: Flammable solvents. Work in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of 2-Amino-5-ethylphenol hydrochloride from its free base is a high-yielding and straightforward acid-base reaction. The resulting hydrochloride salt offers improved physical properties, which are advantageous for various applications in research and development. The provided protocol and analytical methods serve as a comprehensive guide for the successful synthesis and characterization of this compound.
